![molecular formula C10H15NO B13945423 Benzenamine, 4-[(1R)-1-methylpropoxy]- CAS No. 625119-85-9](/img/structure/B13945423.png)
Benzenamine, 4-[(1R)-1-methylpropoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[(1R)-1-methylpropoxy]- is an organic compound with the molecular formula C10H15NO It is a derivative of benzenamine (aniline) where the hydrogen atom at the para position is replaced by a 1-methylpropoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-[(1R)-1-methylpropoxy]- typically involves the reaction of 4-nitrobenzenamine with 1-methylpropyl alcohol under specific conditions. The nitro group is first reduced to an amine group, followed by the introduction of the 1-methylpropoxy group through nucleophilic substitution. The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
In industrial settings, the production of Benzenamine, 4-[(1R)-1-methylpropoxy]- may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-[(1R)-1-methylpropoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzenamine, 4-[(1R)-1-methylpropoxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-[(1R)-1-methylpropoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-: Similar structure but with a methoxy group instead of a 1-methylpropoxy group.
Benzenamine, 4-ethoxy-: Contains an ethoxy group in place of the 1-methylpropoxy group.
Benzenamine, 4-propoxy-: Features a propoxy group instead of the 1-methylpropoxy group.
Uniqueness
Benzenamine, 4-[(1R)-1-methylpropoxy]- is unique due to the presence of the 1-methylpropoxy group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
625119-85-9 |
|---|---|
Formule moléculaire |
C10H15NO |
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
4-[(2R)-butan-2-yl]oxyaniline |
InChI |
InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3,11H2,1-2H3/t8-/m1/s1 |
Clé InChI |
KBARUYSFNLJALB-MRVPVSSYSA-N |
SMILES isomérique |
CC[C@@H](C)OC1=CC=C(C=C1)N |
SMILES canonique |
CCC(C)OC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


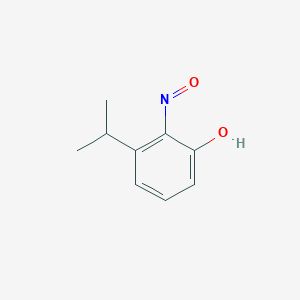
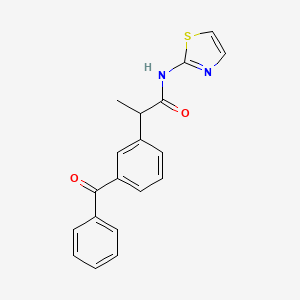

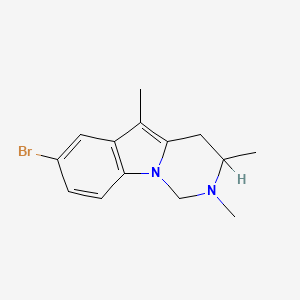
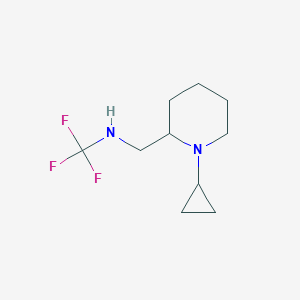
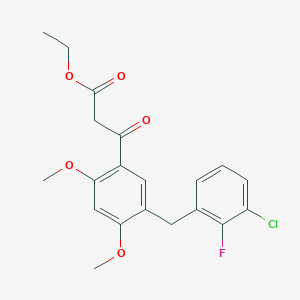
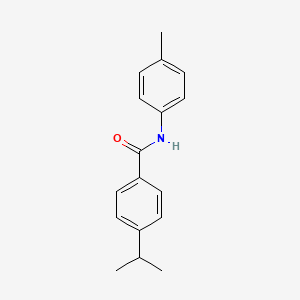
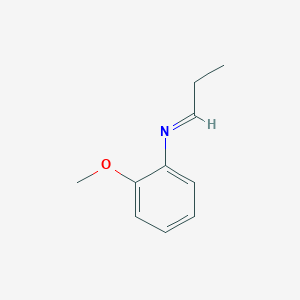
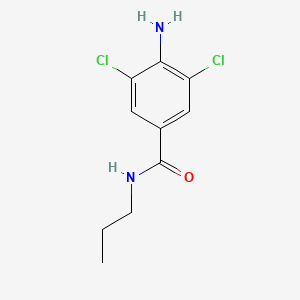
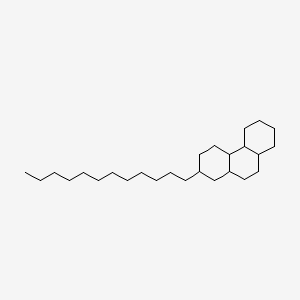
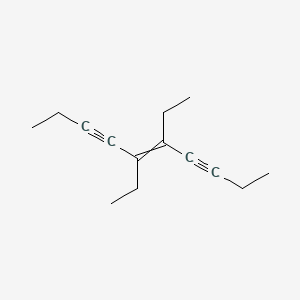
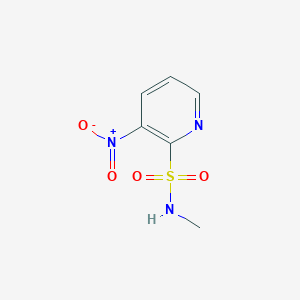
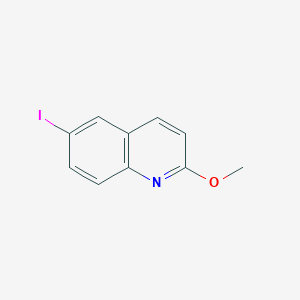
![2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid](/img/structure/B13945445.png)
